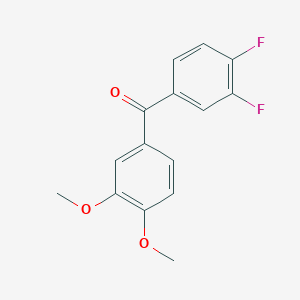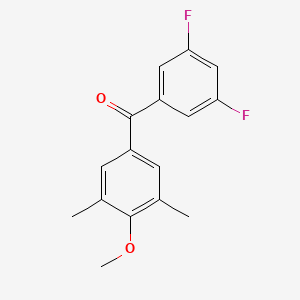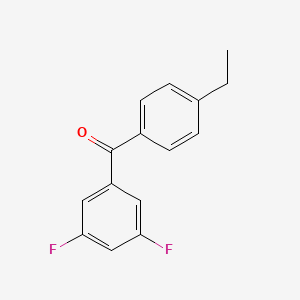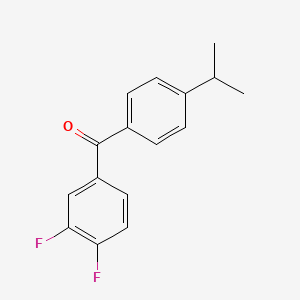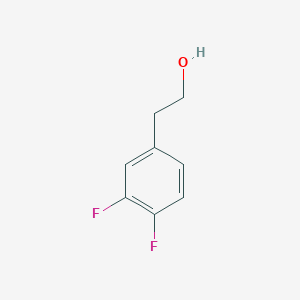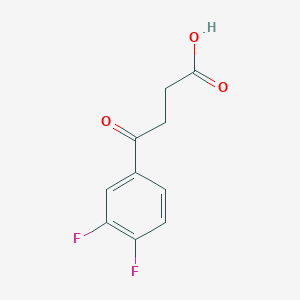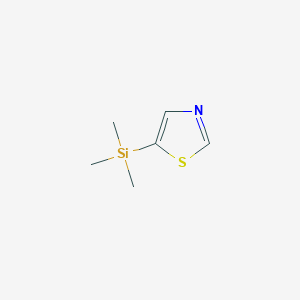
5-三甲基硅烷噻唑
描述
5-Trimethylsilylthiazole is an organosilicon compound with the molecular formula C6H11NSSi. It is a derivative of thiazole, where a trimethylsilyl group is attached to the fifth position of the thiazole ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.
科学研究应用
5-Trimethylsilylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its ability to form stable carbon-silicon bonds makes it valuable in organosilicon chemistry.
Biology: The compound is used in the study of thiazole derivatives, which are known to exhibit biological activity.
Medicine: Thiazole derivatives, including 5-Trimethylsilylthiazole, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring silicon-containing functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 5-Trimethylsilylthiazole can be synthesized through the reaction of thiazole with trimethylsilyl chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds as follows:
- Thiazole is treated with 1.1 equivalents of n-butyllithium.
- The resulting lithiated thiazole is then reacted with 1.1 equivalents of trimethylsilyl chloride to yield 5-Trimethylsilylthiazole .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key factors in industrial production would include the optimization of reaction conditions to maximize yield and purity, as well as the safe handling of reagents.
化学反应分析
Types of Reactions: 5-Trimethylsilylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted thiazoles.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dihydrothiazoles.
作用机制
The mechanism of action of 5-Trimethylsilylthiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the thiazole ring. The trimethylsilyl group can stabilize intermediates in reactions, facilitating the formation of carbon-silicon bonds. The thiazole ring can interact with various molecular targets, potentially leading to biological activity.
相似化合物的比较
1-Trimethylsilylimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.
5-Trimethylstannylthiazole: Contains a trimethylstannyl group instead of a trimethylsilyl group.
2-Trimethylsilylthiazole: The trimethylsilyl group is attached to the second position of the thiazole ring.
Uniqueness: 5-Trimethylsilylthiazole is unique due to the specific positioning of the trimethylsilyl group at the fifth position of the thiazole ring, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different chemical and biological properties compared to its analogs.
属性
IUPAC Name |
trimethyl(1,3-thiazol-5-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-4-7-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGWRVEKWHDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375388 | |
| Record name | 5-Trimethylsilylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-36-4 | |
| Record name | 5-Trimethylsilylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Trimethylsilylthiazole react with dichloroketen, and how is this different from the reactivity of its isomer, 2-Trimethylsilylthiazole?
A: 5-Trimethylsilylthiazole reacts with dichloroketen at the C-2 position of the thiazole ring, leading to a Michael-type addition product. This results in the formation of 2-dichloroacetyl-5-trimethylsilylthiazole []. In contrast, its isomer, 2-Trimethylsilylthiazole, undergoes an ipso-substitution reaction with ketens, where the trimethylsilyl group at the 2-position is replaced by the keten moiety []. This difference in reactivity highlights the impact of the trimethylsilyl group's position on the thiazole ring's susceptibility to electrophilic attack.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


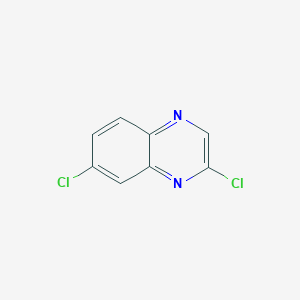
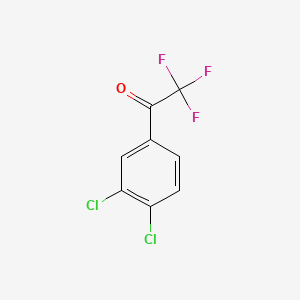
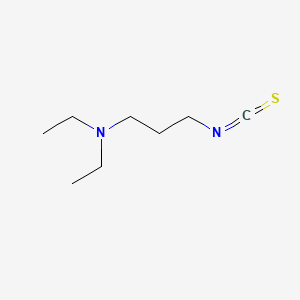
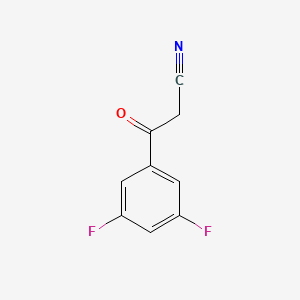
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)
